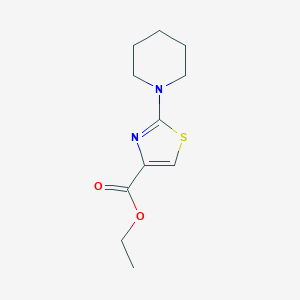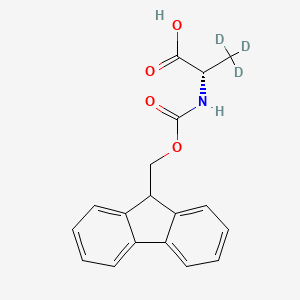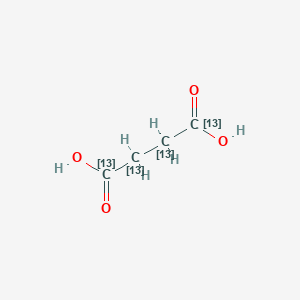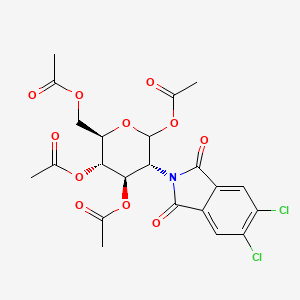![molecular formula C14H9NO B1316358 Benzo[h]quinoline-2-carbaldehyde CAS No. 904886-12-0](/img/structure/B1316358.png)
Benzo[h]quinoline-2-carbaldehyde
Descripción general
Descripción
Benzo[h]quinoline-2-carbaldehyde is a chemical compound with the molecular formula C14H9NO . It has a molecular weight of 207.23 . It is a white to yellow solid .
Synthesis Analysis
Benzo[h]quinoline-2-carbaldehyde can be synthesized from 2-mercaptoquinoline-3-carbaldehyde . It has also been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions .Molecular Structure Analysis
The InChI code for Benzo[h]quinoline-2-carbaldehyde is 1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of various derivatives, including triazolethione, imidazolone, thiazolidinone, and thiazole derivatives . It has also been used in the synthesis of 3-(2-quinolyl)-1-phenyl-2-propenone .Physical And Chemical Properties Analysis
Benzo[h]quinoline-2-carbaldehyde is a white to yellow solid . It has a molecular weight of 207.23 . The compound is stored at a temperature of +4C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Recent Advances in Chemistry :Recent studies have highlighted the advancements in the chemistry of Benzo[h]quinoline-2-carbaldehyde and related analogs, particularly in the synthesis of quinoline ring systems and reactions aimed at constructing fused or binary quinoline-core heterocyclic systems. These compounds have been evaluated for their biological activities, showcasing the synthetic versatility of the quinoline moiety (Hamama et al., 2018).
Unusual Product Distribution :Research on the Friedländer reactions of various acetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde produced 2-phenylbenzo[g]quinoline and 2-(pyrid-2-yl)benzo[g]quinoline, among others. This study explored the crystallinity, thermal properties, absorption, and emission spectral properties of the products, contributing to the knowledge of benzo[g]quinoline derivatives' chemical behavior (Karim & Jahng, 2014).
Synthesis of Fused Benzo[b] Indazolo[6,7-h][1,6] Naphthyridines :Benzo[h]quinoline-2-carbaldehyde derivatives have been used as starting materials for synthesizing fused benzo[b]-1H-Indazolo[6,7-h][1,6]naphthyridine-7[6H]-ones. This research provides a pathway for generating novel compounds with potential biological activity, showcasing the compound's role in complex synthetic sequences (Kumar et al., 2015).
Biological Evaluation
Antibacterial and Anti-fungal Activities :Derivatives of Benzo[h]quinoline-2-carbaldehyde have been evaluated for their antibacterial and anti-fungal properties. Novel thio- and oxazepino[7,6-b]quinolines derived from these compounds showed moderate to good activity, highlighting their potential in developing new antimicrobial agents (Hamidi et al., 2015).
In Vitro Cytotoxic Properties :A study synthesized novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety to assess their in vitro cytotoxicity against human tumor cell lines. Certain compounds exhibited pronounced cancer cell growth inhibitory effects, suggesting that Benzo[h]quinoline-2-carbaldehyde derivatives could be promising candidates for anticancer therapy (Korcz et al., 2018).
Molecular Docking and DNA Binding Studies
Molecular Docking Studies :The synthesized 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde showed potential binding affinity in molecular docking studies against target proteins for antibacterial, anthelmintic, and anti-inflammatory activities. This demonstrates the compound's relevance in drug discovery and design (Desai et al., 2019).
DNA Binding Studies :Pd(II) complexes containing Benzo[h]quinoline-2-carbaldehyde derivatives and thiosemicarbazone were synthesized and characterized. These complexes exhibited intercalation into DNA, suggesting their potential use in therapeutic applications and as tools for studying DNA interactions (Ramachandran et al., 2012).
Direcciones Futuras
Benzo[h]quinoline-2-carbaldehyde and its derivatives have shown potential in various fields. For instance, they have shown wound healing, antibacterial, DNA binding, and in vitro antioxidant activity . They have also shown significant α-glucosidase inhibition . These findings suggest that Benzo[h]quinoline-2-carbaldehyde and its derivatives could be further studied for their potential therapeutic applications .
Propiedades
IUPAC Name |
benzo[h]quinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDYPKKCCHZQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569066 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[h]quinoline-2-carbaldehyde | |
CAS RN |
904886-12-0 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)




![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)





